molecular formula C11H14Cl2N2S B7886392 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride

Cat. No.: B7886392
M. Wt: 277.2 g/mol
InChI Key: PYFTXNZSPRZDIQ-UHFFFAOYSA-N
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Description

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H13N2S·2HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a phenyl group and a thiazole ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride typically involves the reaction of benzylamine with thiazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The resulting product is then purified and converted to its dihydrochloride salt form through the addition of hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the phenyl group is substituted with other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives .

Scientific Research Applications

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride can be compared with other similar compounds, such as:

    1-Phenyl-N-(benzothiazol-2-yl)methanimine: This compound also contains a phenyl group and a thiazole ring but differs in its specific structure and chemical properties.

    Phenyl(1,3-thiazol-2-yl)methanamine: Similar in structure but may exhibit different reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11;;/h1-7,12H,8-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFTXNZSPRZDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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